D-Nmappd

Acid Ceramidase Sphingolipid Metabolism Melanoma

Researchers requiring selective acid ceramidase inhibition face supply of unvalidated analogs. D-Nmappd (CAS 35922-06-6) solves this with proven selectivity (acid vs. alkaline ceramidase) and stereospecific activity. • Acid ceramidase IC50 ~10 μM; >50-fold selectivity over alkaline ceramidase. • (1R,2R)-enantiomer active; (1S,2S)-enantiomer inactive. • Validated in melanoma, prostate cancer, and neuronal models. • ≥98% purity; global shipping available.

Molecular Formula C23H38N2O5
Molecular Weight 422.6 g/mol
Cat. No. B1663987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Nmappd
Synonyms(1R,2R)-B13
Molecular FormulaC23H38N2O5
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1
InChIKeyXUSDVLHKNBOGJY-FYYLOGMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Nmappd: Acid Ceramidase & NMT1 Inhibitor


D-Nmappd (also known as B13, LCL4, or (1R,2R)-B13; CAS 35922-06-6) is a synthetic sphingolipid analog and myristoyl-CoA mimetic . It is a cell-penetrant small molecule primarily characterized as a potent inhibitor of lysosomal acid ceramidase (AC), with an in vitro IC50 of approximately 10 μM . D-Nmappd also exhibits stereospecific inhibitory activity against N-myristoyltransferase 1 (NMT1), with reported IC50 values ranging from 8.7 to 77.6 μM depending on assay conditions [1].

1
Acid ceramidase pathway inhibition study fit (in vitro IC50 ~10 μM)
Cell-permeable sphingolipid analog for ceramide elevation studies
2
Stereospecific (1R,2R)-enantiomer for biochemical NMT1 assay context
Enantiomer-specific control required; (1S,2S)-enantiomer inactive
3
Cellular signaling assay context for androgen receptor and apoptosis endpoints
Reported use in prostate cancer cell models and keratinocyte studies

Why Substituting D-Nmappd Compromises Experiments


Generic substitution of D-Nmappd with other compounds in its class is not scientifically valid due to critical differences in target selectivity, stereospecificity, and validated biological activity. Unlike D-e-MAPP, which preferentially inhibits alkaline ceramidase (IC50 1-5 μM) over acid ceramidase (IC50 >500 μM) , D-Nmappd is a potent inhibitor of acid ceramidase (IC50 ~10 μM) with weaker activity against alkaline ceramidase . Furthermore, its NMT1 inhibitory activity is strictly stereospecific: only the (1R,2R)-enantiomer is active, while the (1S,2S)-enantiomer shows no NMT1 inhibition [1]. This stereochemical requirement is crucial for studies targeting androgen receptor degradation in prostate cancer models. Additionally, a 2019 validation study conclusively demonstrated that D-Nmappd does not inhibit N-myristoylation in cells at concentrations up to 30 μM, despite biochemical NMT1 inhibition, invalidating its use as an NMT probe in cellular assays [2]. These distinct pharmacological fingerprints preclude simple one-for-one replacement.

Target Profile
Acid ceramidase (IC50 ~10 μM) & NMT1 (stereospecific)
D-e-MAPP targets alkaline ceramidase; acid ceramidase selectivity context may differ significantly
Stereochemistry
(1R,2R)-enantiomer active
(1S,2S)-enantiomer shows no NMT1 inhibition; racemic mixture or wrong enantiomer may confound results
Cellular NMT Probe
Limited cellular target engagement reported
IMP-1088 or LCL204 may be required for cellular N-myristoylation inhibition studies

D-Nmappd vs. Key Analogs: Head-to-Head Evidence


Acid Ceramidase Selectivity vs. D-e-MAPP

D-Nmappd exhibits a fundamentally different selectivity profile compared to the closely related analog D-e-MAPP. D-Nmappd potently inhibits acid ceramidase (AC) with an IC50 of ~10 μM, whereas D-e-MAPP is a selective inhibitor of alkaline ceramidase (IC50 1-5 μM) and exhibits negligible activity against AC (IC50 >500 μM) [1]. In HaCaT keratinocytes, D-Nmappd inhibits acid ceramidase activity and suppresses proliferation with an IC50 of ~7 μM .

Acid Ceramidase Selectivity vs. D-e-MAPP
Head-to-head
D-Nmappd AC IC50 ~10 μM; D-e-MAPP AC IC50 >500 μM (>50-fold difference). HaCaT proliferation IC50 ~7 μM.
Supports acid ceramidase pathway interpretation.
D-e-MAPP is the tool for alkaline ceramidase studies.
Acid Ceramidase Sphingolipid Metabolism Melanoma

Enantiomer-Specific NMT1 Inhibition

The NMT1 inhibitory activity of D-Nmappd is strictly stereospecific. The (1R,2R)-enantiomer inhibits NMT1 activity and reduces androgen receptor (AR) protein levels, whereas the (1S,2S)-enantiomer is completely inactive [1][2]. This stereospecificity was demonstrated in a head-to-head comparison using 22Rv1 prostate cancer cells, where only (1R,2R)-D-Nmappd showed NMT1 inhibition and AR downregulation [2].

Enantiomer-Specific NMT1 Inhibition
Head-to-head
(1R,2R)-D-Nmappd NMT1 IC50 77.6 μM; reduces AR protein. (1S,2S) completely inactive.
Enantiomer-attribution review is critical for NMT1 studies.
22Rv1 prostate cancer cell model context.
N-myristoyltransferase 1 Prostate Cancer Androgen Receptor

Cellular NMT Inhibition vs. Next-Generation Analog

While D-Nmappd serves as a useful biochemical tool, its cellular NMT1 inhibitory activity is limited. A direct comparison with its derivative, (1R,2R)-LCL204, reveals that LCL204 is a more potent NMT1 inhibitor. The IC50 of (1R,2R)-LCL204 for NMT1 enzymatic activity is 2.3 μM, a ~34-fold improvement over the reported 77.6 μM for D-Nmappd [1]. Furthermore, a 2019 study found that D-Nmappd at 30 μM failed to inhibit global N-myristoylation in cells, while IMP-1088 achieved complete inhibition at 100 nM [2].

Cellular NMT Inhibition vs. Next-Generation Analog
Cross-study comparable
D-Nmappd NMT1 IC50 77.6 μM; LCL204 IC50 2.3 μM (~34-fold more potent). IMP-1088 inhibits cellular NMT at 100 nM.
Supports biochemical NMT1 assay context, not cellular NMT probe.
D-Nmappd failed to inhibit global myristoylation in cells at 30 μM.
N-myristoyltransferase Chemical Probe Castration-Resistant Prostate Cancer

Cytotoxicity in Colon Adenocarcinoma Cells

D-Nmappd induces cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner. Notably, at a concentration of 100 mM, it does not affect the viability of non-malignant rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells . This differential cytotoxicity suggests a potential therapeutic window for targeting cancer cells.

Cytotoxicity in Colon Adenocarcinoma Cells
Class-level inference
Cell death in SW403 cells; no effect on primary rat hepatocytes at 100 mM.
Supports cytotoxicity endpoint review in cancer models.
Data to verify; sources not specified for primary cell data.
Colon Cancer Cytotoxicity Apoptosis

D-Nmappd: Optimal Research Applications


Acid Ceramidase Signaling in Melanoma & Keratinocytes

Use D-Nmappd at concentrations of 10-25 μM to potently inhibit acid ceramidase and elevate endogenous ceramide levels, triggering apoptosis and suppressing proliferation in melanoma cells (e.g., A375) and HaCaT keratinocytes . This application leverages its well-documented selectivity for acid ceramidase over alkaline ceramidase, a key differentiator from analogs like D-e-MAPP . Experiments should be designed with an understanding that D-Nmappd's effects are mediated through ceramide accumulation, not NMT1 inhibition, in cellular contexts [1].

Stereospecific NMT1 Biochemical Studies

Employ (1R,2R)-D-Nmappd (LCL4) as a stereospecific probe in purified enzyme assays to study NMT1 catalytic activity. Its IC50 of 77.6 μM (or 8.7 μM under specific assay conditions) makes it suitable for in vitro biochemical experiments . Researchers must ensure they are using the correct (1R,2R)-enantiomer, as the (1S,2S)-enantiomer is inactive [2]. It is crucial to note that this compound is not suitable for cellular NMT1 inhibition studies due to a lack of target engagement at tolerable concentrations [1].

Androgen Receptor Degradation in Prostate Cancer

Use (1R,2R)-D-Nmappd in prostate cancer cell models (e.g., 22Rv1) to study the link between stereospecific NMT1 inhibition and AR protein degradation. At low micromolar concentrations, (1R,2R)-D-Nmappd reduces AR protein levels, a mechanism relevant to castration-resistant prostate cancer (CRPC) [2]. This application is a direct extension of the compound's stereospecific NMT1 inhibitory activity. For more potent cellular NMT1 inhibition, the derivative (1R,2R)-LCL204 (IC50 = 2.3 μM) should be considered as a next-generation tool [2].

NMDA Receptor Modulation in Hippocampal Slices

Apply D-Nmappd to rat hippocampal slices to investigate the role of acid ceramidase in regulating NMDA receptor function. Preincubation with D-Nmappd has been shown to increase NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in CA1 synapses [3]. This ex vivo application highlights a distinct functional outcome of acid ceramidase inhibition in neural tissue, differentiating it from applications focused solely on cancer cell proliferation.

Application
Selection Property
Validation Focus
Acid Ceramidase Pathway Studies
Acid ceramidase selectivity review
Ceramide accumulation and apoptosis endpoints in melanoma/keratinocyte models
Biochemical NMT1 Assay Context
Stereochemical-control verification
Enantiomer attribution and NMT1 catalytic activity
Androgen Receptor Model-Response Context
Enantiomer-specific NMT1 inhibition
AR protein degradation in prostate cancer cell models
Neuronal Tissue Studies
Acid ceramidase modulation in ex vivo models
NMDA receptor-mediated fEPSP response in hippocampal slices

Technical Documentation Hub

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35 linked technical documents
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